Protonation Site and NMR Deshielding in Superacid Media
In superacid media (FSO3H-SbF5 (4:1)/SO2ClF), 4-fluoro-1,2,3,6,7,8-hexahydropyrene (compound 14) undergoes monoprotonation specifically at the non-fluorinated ring, in contrast to the behavior of its fully aromatic analog 4-fluoropyrene (compound 15) [1]. Upon protonation to form 14-H+, the ortho proton vicinal to the site of attack is deshielded by 0.20 ppm relative to the neutral precursor, and the vicinal aromatic proton ortho to fluorine is deshielded by 0.42 ppm [1]. In comparison, protonation of 4-fluoropyrene (15) yields a mixture of two pyrenium ions with distinct 19F NMR absorptions at -77.4 ppm (Δδ = 47.1 ppm, major) and -87.4 ppm (Δδ = 37.1 ppm, minor) [1]. The hexahydro derivative thus exhibits a single, well-defined protonation site, whereas the fully aromatic analog displays a complex equilibrium of isomeric carbocations.
| Evidence Dimension | Protonation-Induced 1H NMR Deshielding |
|---|---|
| Target Compound Data | Ortho proton: Δδ = 0.20 ppm; Vicinal aromatic proton ortho to F: Δδ = 0.42 ppm |
| Comparator Or Baseline | 4-Fluoropyrene (compound 15): Two 19F NMR absorptions at -77.4 ppm (Δδ = 47.1 ppm) and -87.4 ppm (Δδ = 37.1 ppm) |
| Quantified Difference | Hexahydro derivative undergoes single-site protonation; aromatic analog undergoes multi-site protonation |
| Conditions | FSO3H-SbF5 (4:1)/SO2ClF superacid medium at low temperature |
Why This Matters
This distinct protonation behavior dictates the compound's reactivity in electrophilic transformations and its suitability as a mechanistic probe or stable ion precursor.
- [1] Laali, K. K.; Hansen, P. E. Generation and NMR Studies of Persistent Fluoro(alkyl)pyrenium Ions and Their Tetrahydro and Hexahydro Derivatives in Superacid Media. J. Org. Chem. 1993, 58, 4096-4104. View Source
